methyl 2-{[(2E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]amino}benzoate
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Overview
Description
Methyl 2-[(2E)-3-(2H-1,3-benzodioxol-5-yl)prop-2-enamido]benzoate is an organic compound known for its unique structure and potential applications in various fields. The compound features a benzodioxole moiety, which is a common structural motif in many biologically active molecules. This compound is of interest due to its potential pharmacological properties and its role in synthetic organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[(2E)-3-(2H-1,3-benzodioxol-5-yl)prop-2-enamido]benzoate typically involves a multi-step process. One common method includes the Claisen-Schmidt condensation reaction between an aldehyde and a ketone in the presence of a base such as potassium hydroxide (KOH) in ethanol under ultrasonic irradiation . This reaction forms the core structure of the compound, which is then further modified to introduce the benzodioxole moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(2E)-3-(2H-1,3-benzodioxol-5-yl)prop-2-enamido]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert the compound into alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the benzodioxole ring, enhancing the compound’s chemical diversity.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Halogenated benzodioxole derivatives.
Scientific Research Applications
Methyl 2-[(2E)-3-(2H-1,3-benzodioxol-5-yl)prop-2-enamido]benzoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of methyl 2-[(2E)-3-(2H-1,3-benzodioxol-5-yl)prop-2-enamido]benzoate involves its interaction with specific molecular targets and pathways. The benzodioxole moiety can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Methyl (2E)-3-(1,3-benzodioxol-5-yl)acrylate
- N-{4-[(2E)-3-(2H-1,3-benzodioxol-5-yl)prop-2-enoyl]phenyl}quinoline-3-carboxamide
Uniqueness
Methyl 2-[(2E)-3-(2H-1,3-benzodioxol-5-yl)prop-2-enamido]benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C18H15NO5 |
---|---|
Molecular Weight |
325.3 g/mol |
IUPAC Name |
methyl 2-[[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]amino]benzoate |
InChI |
InChI=1S/C18H15NO5/c1-22-18(21)13-4-2-3-5-14(13)19-17(20)9-7-12-6-8-15-16(10-12)24-11-23-15/h2-10H,11H2,1H3,(H,19,20)/b9-7+ |
InChI Key |
SERYIYNGCWBJFA-VQHVLOKHSA-N |
Isomeric SMILES |
COC(=O)C1=CC=CC=C1NC(=O)/C=C/C2=CC3=C(C=C2)OCO3 |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)C=CC2=CC3=C(C=C2)OCO3 |
Origin of Product |
United States |
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